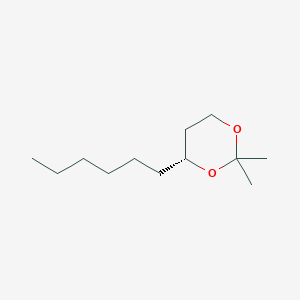
Rhodamine DHPE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhodamine DHPE is synthesized by conjugating rhodamine B with 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine. The reaction typically involves the activation of the carboxyl group of rhodamine B, followed by its coupling with the amino group of the phosphoethanolamine. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers or flow chemistry techniques to ensure high yield and purity. The product is then purified using chromatographic methods such as high-performance liquid chromatography (HPLC) and characterized by spectroscopic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodamine DHPE primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in fluorescence resonance energy transfer (FRET) reactions when used in combination with other fluorescent probes .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include coupling agents like DCC and NHS.
FRET Reactions: this compound is often used with NBDPE (a donor fluorophore) under physiological conditions to study membrane fusion and trafficking.
Major Products: The major products of these reactions are typically the conjugates formed with other biomolecules or fluorescent probes, which are used for various analytical and imaging applications .
Wissenschaftliche Forschungsanwendungen
Rhodamine DHPE has a wide range of applications in scientific research:
Wirkmechanismus
Rhodamine DHPE exerts its effects through its fluorescent properties. The rhodamine B fluorophore absorbs light at a specific wavelength (around 560 nm) and emits light at a longer wavelength (around 580 nm). This fluorescence allows researchers to visualize and track the compound in biological systems. The molecular targets of this compound are primarily lipid membranes, where it integrates and fluoresces, providing insights into membrane dynamics and interactions .
Vergleich Mit ähnlichen Verbindungen
NBDPE (Nitrobenzoxadiazole Phosphoethanolamine): Another fluorescent phospholipid used in FRET assays.
BODIPY-labeled Phospholipids: These compounds have similar applications but differ in their fluorescent properties and spectral characteristics.
Uniqueness: Rhodamine DHPE is unique due to its specific excitation and emission wavelengths, which make it particularly suitable for certain fluorescence-based assays. Its ability to integrate into lipid membranes without readily transferring between bilayers also makes it a valuable tool for studying membrane fusion and trafficking .
Eigenschaften
CAS-Nummer |
126111-99-7 |
|---|---|
Molekularformel |
C70H11N4O14PS2 |
Molekulargewicht |
1333.81 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



